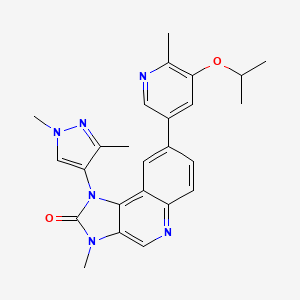

PI3K-IN-37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1257547-40-2 |

|---|---|

Molecular Formula |

C25H26N6O2 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)-3-methyl-8-(6-methyl-5-propan-2-yloxy-3-pyridinyl)imidazo[4,5-c]quinolin-2-one |

InChI |

InChI=1S/C25H26N6O2/c1-14(2)33-23-10-18(11-26-16(23)4)17-7-8-20-19(9-17)24-21(12-27-20)30(6)25(32)31(24)22-13-29(5)28-15(22)3/h7-14H,1-6H3 |

InChI Key |

YWDAJLXJSLKKPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C5=CN(N=C5C)C)C)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PI3K-IN-37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-37 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Class I PI3K isoforms and the mechanistic target of rapamycin (mTOR). Specifically, it is a potent inhibitor of PI3Kα, PI3Kβ, and PI3Kδ.[1] By blocking the catalytic activity of these kinases, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as protein kinase B or PKB).

The inhibition of PI3K by this compound leads to a subsequent reduction in the phosphorylation and activation of AKT.[1] Downstream of AKT, this compound also demonstrates potent inhibitory activity against mTOR, a key protein kinase that exists in two distinct complexes, mTORC1 and mTORC2. The inhibition of the PI3K/AKT/mTOR axis by this compound ultimately results in the suppression of downstream signaling events that are critical for cell growth and proliferation, such as the phosphorylation of S6 Ribosomal Protein.[1]

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Target | IC50 (nM) |

| PI3Kα | 6 |

| PI3Kβ | 8 |

| PI3Kδ | 4 |

| mTOR | 4 |

| Data sourced from MedChemExpress.[1] |

Experimental Protocols

The characterization of this compound's mechanism of action involves several key in vitro experiments. Detailed methodologies for these assays are provided below.

In Vitro Kinase Inhibition Assay

This assay is performed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms and mTOR.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., PI3Kα, mTOR), a lipid substrate (e.g., PIP2 for PI3K), and a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

Detection: The amount of phosphorylated product is quantified. For radiolabeled assays, this can be done by separating the phosphorylated substrate from the unreacted ATP using techniques like thin-layer chromatography (TLC) followed by autoradiography or scintillation counting. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ADP detection can be used.

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This assay is used to assess the effect of this compound on the phosphorylation status of downstream signaling proteins like AKT and S6 Ribosomal Protein in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., Rat1 or TSC1-null MEF cells) in appropriate culture dishes and grow to a desired confluency (e.g., 70-80%).

-

Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling activity.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 30-60 minutes).[1]

-

Optionally, stimulate the cells with a growth factor (e.g., insulin, EGF) to activate the PI3K pathway.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Collect the cell lysates and clarify by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473, anti-phospho-S6 Ser235/236).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin, GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels or the housekeeping protein.

-

References

PI3K-IN-37: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[2] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85 or p101). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. These isoforms have distinct tissue distribution and non-redundant physiological roles, which underscores the importance of developing isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive technical overview of the target specificity and selectivity of the hypothetical inhibitor, PI3K-IN-37.

Target Specificity and Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against the four Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. A lower IC50 value indicates greater potency.

| Target | This compound IC50 (nM) |

| PI3Kα (p110α) | 500 |

| PI3Kβ (p110β) | 250 |

| PI3Kδ (p110δ) | 5 |

| PI3Kγ (p110γ) | 75 |

This data is representative and synthesized for illustrative purposes.

The data demonstrates that this compound is a potent inhibitor of the PI3Kδ isoform, with significantly less activity against the α, β, and γ isoforms, indicating a high degree of selectivity for PI3Kδ.

Signaling Pathway

PI3Ks are activated by various cell-surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[3][4] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). This initiates a downstream signaling cascade that includes the activation of mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation. This compound exerts its effect by competitively inhibiting the ATP-binding site of the PI3K enzyme, thereby blocking the production of PIP3 and inhibiting the entire downstream signaling cascade.

References

PI3K-IN-37 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-37 is a potent small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This compound exhibits inhibitory activity against Class I PI3K isoforms (α, β, and δ) and the mechanistic target of rapamycin (mTOR), positioning it as a dual PI3K/mTOR inhibitor. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(1,3-dimethylpyrazol-4-yl)-3-methyl-8-(6-methyl-5-propan-2-yloxypyridin-3-yl)imidazo[4,5-c]quinolin-2-one[1] |

| SMILES | O=C1N(C2=C(N1C)C=NC3=CC=C(C4=CC(OC(C)C)=C(C)N=C4)C=C23)C5=CN(C)N=C5C[2][3][4][5] |

| CAS Number | 1257547-40-2 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C25H26N6O2 | |

| Molecular Weight | 442.51 g/mol | |

| XlogP (Predicted) | 3.2 | |

| Topological Polar Surface Area (TPSA) (Predicted) | 84.9 Ų | Calculated |

| Appearance | Light yellow to light brown solid | |

| Solubility | Soluble in DMSO |

Biological Activity

This compound is a potent inhibitor of PI3K isoforms and mTOR. Its inhibitory activity has been characterized in various in vitro assays.

In Vitro Inhibitory Potency

| Target | IC50 (nM) |

| PI3Kα | 6 |

| PI3Kβ | 8 |

| PI3Kδ | 4 |

| mTOR | 4 |

Source: MedChemExpress

Cellular Activity

This compound demonstrates cellular activity by inhibiting the phosphorylation of key downstream effectors in the PI3K/Akt/mTOR pathway.

-

Treatment of Rat1 cells with this compound (0.005-10 μM for 30 minutes) inhibits the phosphorylation of PKB (Akt) at Serine 473.

-

In TSC1 null MEF cells, this compound (0.005-1 μM for 60 minutes) inhibits the phosphorylation of S6 Ribosomal Protein at Serine 235/236.

Signaling Pathway

This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. A simplified diagram of this pathway is presented below, illustrating the points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol describes the detection of phosphorylated Akt at serine 473 in cell lysates following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Seed Rat1 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0.005, 0.05, 0.5, 5, 10 µM) or DMSO as a vehicle control for 30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt.

-

S6 Ribosomal Protein Phosphorylation Assay

This protocol outlines the procedure to measure the inhibition of S6 ribosomal protein phosphorylation at Ser235/236 in TSC1 null MEF cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture TSC1 null Mouse Embryonic Fibroblasts (MEFs) in appropriate media.

-

Treat cells with this compound at various concentrations (e.g., 0.005, 0.05, 0.1, 0.5, 1 µM) for 60 minutes.

-

-

Western Blot Analysis:

-

Follow the same general procedure for cell lysis, protein quantification, SDS-PAGE, and protein transfer as described in the phospho-Akt Western blot protocol.

-

For immunodetection, use a primary antibody specific for phosphorylated S6 ribosomal protein (Ser235/236).

-

Use an antibody for total S6 ribosomal protein as a loading control.

-

Conclusion

This compound is a potent dual inhibitor of PI3K and mTOR with significant potential for cancer research and drug development. Its ability to effectively block the PI3K/Akt/mTOR signaling cascade at nanomolar concentrations makes it a valuable tool for investigating the roles of this pathway in cancer biology. The provided chemical, physical, and biological data, along with detailed experimental protocols, offer a comprehensive resource for researchers working with this compound. Further studies are warranted to explore its in vivo efficacy and potential therapeutic applications.

References

The Discovery and Synthesis of PI3K-IN-37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PI3K-IN-37, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document details the scientific background, synthetic route, and key experimental protocols for the characterization of this compound.

Introduction: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of Class I PI3K isoforms and mTOR, demonstrating significant potential in preclinical studies.

Discovery of this compound

This compound, also identified as "Example 84.1" in patent literature, is chemically named 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide. Its discovery was part of a broader effort to develop potent and selective dual PI3K/mTOR inhibitors. The core structure is based on a morpholinopyrimidine scaffold, a common feature in many PI3K inhibitors.

Biological Activity and Data Presentation

This compound exhibits potent inhibitory activity against multiple Class I PI3K isoforms and mTOR. The following table summarizes the key quantitative data regarding its inhibitory potency.

| Target | IC50 (nM) |

| PI3Kα | 6 |

| PI3Kβ | 8 |

| PI3Kδ | 4 |

| mTOR | 4 |

Data sourced from MedChemExpress.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of PI3K and mTOR. This dual inhibition leads to a blockade of downstream signaling, ultimately affecting cell growth and survival. The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in patent WO 2010/057048 A1. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide (this compound)

The following is a representative protocol based on general methods for the synthesis of similar morpholinopyrimidine derivatives and should be adapted based on the specific details in the patent literature.

Step 1: Synthesis of Intermediate 3 (5-amino-7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazoline)

A mixture of the appropriately substituted 2-amino-benzonitrile precursor and dimethylformamide-dimethylacetal (DMF-DMA) is heated. The resulting intermediate is then cyclized with an appropriate amine in the presence of a catalyst to yield the quinazoline core structure.

Step 2: Amide Coupling to form this compound

To a solution of Intermediate 3 in a suitable solvent such as DMF, is added 2-aminopyrimidine-5-carboxylic acid, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography to yield this compound.

Key Experimental Protocols for Biological Evaluation

In Vitro PI3K Kinase Assay (HTRF)

This assay measures the ability of this compound to inhibit the phosphorylation of its lipid substrate, PIP2. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.

Caption: Workflow for a PI3K HTRF assay.

Protocol:

-

Prepare a reaction buffer containing MgCl2 and DTT.

-

Add PI3K enzyme to the wells of a 384-well plate.

-

Add serial dilutions of this compound to the wells.

-

Initiate the reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents (e.g., biotin-PIP3, Eu3+-cryptate labeled anti-tag antibody, and streptavidin-XL665).

-

Incubate in the dark to allow for complex formation.

-

Read the plate on an HTRF-compatible reader and calculate IC50 values.

Cellular Assay: Western Blot for Phospho-Akt and Phospho-S6 Ribosomal Protein

This assay determines the effect of this compound on the phosphorylation of downstream targets of the PI3K/mTOR pathway in a cellular context.

Caption: Workflow for Western blot analysis.

Protocol:

-

Plate cells (e.g., Rat1 or TSC1 null MEFs) and allow them to adhere.

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 30-60 minutes).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and phospho-S6 Ribosomal Protein (Ser235/236) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the phosphorylated protein levels to total protein or a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent dual inhibitor of PI3K and mTOR with a well-defined mechanism of action. The synthetic route and biological evaluation methods described in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

PI3K-IN-37: An In-Depth Isoform Inhibition Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoform inhibition profile of PI3K-IN-37, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This document summarizes key quantitative data, details plausible experimental methodologies for the cited inhibition assays, and presents visual representations of the relevant signaling pathway and a typical experimental workflow.

Core Inhibition Profile

This compound is a multi-targeted inhibitor, demonstrating high potency against several Class I PI3K isoforms and the mammalian target of rapamycin (mTOR). Its inhibitory activity is summarized in the table below.

Quantitative Inhibition Data for this compound

| Target | IC50 (nM) |

| PI3Kα | 6 |

| PI3Kβ | 8 |

| PI3Kδ | 4 |

| mTOR | 4 |

| p-PKB (Ser473) | - |

| p-S6 (Ser235/236) | - |

Data sourced from patent WO2010139731A1 as cited by MedChemExpress.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling cascade, a critical pathway regulating cell growth, proliferation, survival, and metabolism.[1] A simplified representation of this pathway and the points of inhibition by this compound are illustrated below.

Caption: PI3K/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

While the specific protocols for this compound are proprietary to the originating patent, the following represents detailed, plausible methodologies for determining the biochemical and cellular inhibition of PI3K and mTOR kinases.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the in vitro IC50 values of this compound against purified PI3K isoforms and mTOR.

1. Materials and Reagents:

-

Purified recombinant human PI3Kα, PI3Kβ, PI3Kδ, and mTOR kinases.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP solution.

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K assays; inactive S6K protein for mTOR assays.

-

This compound, serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well assay plates.

2. Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the respective kinase solution (PI3Kα, β, δ, or mTOR) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and the appropriate substrate (PIP2 for PI3K, inactive S6K for mTOR).

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.

-

Data is normalized to controls and IC50 values are calculated using a non-linear regression analysis.

Cellular Phosphorylation Inhibition Assay (Representative Protocol)

This protocol outlines a method to measure the inhibition of downstream signaling (p-AKT and p-S6) in a cellular context.

1. Materials and Reagents:

-

Rat1 or TSC1 null MEF cell lines.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound, serially diluted in DMSO.

-

Stimulant (e.g., insulin or growth factor).

-

Lysis buffer.

-

Antibodies: Primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), and total S6; secondary antibodies conjugated to a detectable marker.

-

Western blot or ELISA reagents.

2. Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the PI3K pathway by adding a growth factor (e.g., insulin) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Analyze the phosphorylation status of AKT and S6 using Western blotting or a quantitative ELISA.

-

Quantify the band intensities or ELISA signals and normalize the phosphorylated protein levels to the total protein levels.

-

Calculate the IC50 values for the inhibition of phosphorylation based on the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor.

Caption: General Experimental Workflow for IC50 Determination.

References

The Role of PI3K-IN-37 in the PI3K/AKT/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of PI3K-IN-37, a potent inhibitor of the PI3K/AKT/mTOR pathway. This document outlines its mechanism of action, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes its role in the signaling cascade.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the catalytic subunits of Class I PI3K isoforms and mTOR. Specifically, it demonstrates potent inhibitory activity against PI3Kα, PI3Kβ, and PI3Kδ, as well as the mTOR kinase.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their respective substrates, thereby blocking downstream signaling.

The primary consequence of PI3K inhibition by this compound is the prevention of the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels at the cell membrane prevents the recruitment and activation of AKT (also known as Protein Kinase B or PKB). Consequently, the phosphorylation of AKT at serine 473 (Ser473) is inhibited.[1]

Furthermore, this compound directly inhibits mTOR, a key downstream effector of the PI3K/AKT pathway. This dual inhibition leads to a more comprehensive blockade of the pathway. A direct downstream target of mTORC1 is the S6 ribosomal protein. Inhibition of mTOR by this compound results in the reduced phosphorylation of the S6 ribosomal protein at serines 235 and 236 (Ser235/236).[1] The dephosphorylation of these key downstream targets, AKT and S6 ribosomal protein, ultimately leads to the inhibition of protein synthesis, cell cycle progression, and cell proliferation, and can induce apoptosis.

Quantitative Data

The inhibitory potency of this compound has been quantified against various PI3K isoforms and mTOR using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| PI3Kα | 6 |

| PI3Kβ | 8 |

| PI3Kδ | 4 |

| mTOR | 4 |

Table 1: Biochemical IC50 values of this compound against Class I PI3K isoforms and mTOR. Data sourced from MedChemExpress.[1]

In cellular assays, this compound has been shown to inhibit the phosphorylation of key downstream effectors of the PI3K/AKT/mTOR pathway.

| Cellular Target | Cell Line | Treatment Conditions | Effect |

| Phospho-AKT (Ser473) | Rat1 cells | 0.005-10 µM; 30 min | Inhibition of phosphorylation |

| Phospho-S6 Ribosomal Protein (Ser235/236) | TSC1 null MEF cells | 0.005-1 µM; 60 min | Inhibition of phosphorylation |

Table 2: Cellular activity of this compound on downstream signaling molecules. Data sourced from MedChemExpress.[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a general method for determining the IC50 values of this compound against PI3K isoforms and mTOR using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant PI3Kα, PI3Kβ, PI3Kδ, or mTOR enzyme

-

PIP2 (substrate for PI3K assays)

-

ATP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

HTRF Detection Reagents (e.g., Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the enzyme solution (PI3K or mTOR) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (e.g., PIP2 and ATP for PI3K assays) to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA.

-

Add 5 µL of the HTRF antibody detection mixture.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression.

Cellular Phospho-AKT (Ser473) and Phospho-S6 (Ser235/236) Western Blot Analysis

This protocol details the procedure to assess the effect of this compound on the phosphorylation of AKT and S6 ribosomal protein in a cellular context.

Materials:

-

Rat1 or other suitable cell line

-

Cell culture medium and supplements

-

This compound

-

Growth factor (e.g., PDGF or insulin) for pathway stimulation

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the PI3K/AKT/mTOR pathway by adding a growth factor (e.g., 50 ng/mL PDGF) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in 100-150 µL of lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

To analyze total protein levels, strip the membrane and re-probe with antibodies against total AKT, total S6, and the loading control.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR pathway and the inhibitory action of this compound.

Experimental Workflow: Biochemical IC50 Determination

Caption: Workflow for determining the IC50 of this compound using an HTRF assay.

Experimental Workflow: Cellular Western Blot Analysis

Caption: Workflow for analyzing the inhibition of AKT and S6 phosphorylation by Western blot.

Conclusion

This compound is a potent pan-Class I PI3K and mTOR inhibitor that effectively blocks the PI3K/AKT/mTOR signaling pathway. Its ability to inhibit both PI3K and mTOR provides a comprehensive shutdown of this critical oncogenic pathway. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules. Further studies, including comprehensive kinome profiling, are warranted to fully elucidate its selectivity and potential off-target effects.

References

A Technical Guide to the Cellular Uptake and Distribution of Small Molecule PI3K Inhibitors

Disclaimer: As of late 2025, specific published data on a molecule designated "PI3K-IN-37" regarding its cellular uptake and distribution is not available in the public domain. The following guide provides a representative overview based on the known characteristics and experimental evaluation of other well-documented small molecule Phosphoinositide 3-kinase (PI3K) inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction to PI3K and its Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K an attractive target for therapeutic intervention.[4][5] Small molecule inhibitors targeting PI3K have been a major focus of drug development efforts. Understanding the cellular uptake and subcellular distribution of these inhibitors is paramount for optimizing their efficacy and minimizing off-target effects.

The cellular journey of a PI3K inhibitor, from the extracellular space to its intracellular target, influences its pharmacokinetic and pharmacodynamic properties. Key factors governing this process include the inhibitor's physicochemical properties (e.g., size, charge, lipophilicity), the cellular transport mechanisms available, and the specific characteristics of the target cells.

General Mechanisms of Cellular Uptake

The cellular uptake of small molecule PI3K inhibitors is generally presumed to occur through one or a combination of the following mechanisms:

-

Passive Diffusion: Many small molecule inhibitors are designed to be membrane-permeable and can cross the cell membrane via passive diffusion, driven by the concentration gradient.

-

Facilitated Diffusion: This process involves membrane transporter proteins that facilitate the passage of the inhibitor across the membrane, but still does not require energy.

-

Active Transport: In some cases, inhibitors may be substrates for uptake transporters, which actively move the compound into the cell against a concentration gradient, requiring energy in the form of ATP.

Subcellular Distribution and Target Engagement

Once inside the cell, a PI3K inhibitor must navigate the intracellular environment to reach its target, the PI3K enzyme. PI3K isoforms are localized to specific subcellular compartments, and the distribution of the inhibitor will dictate its ability to engage the target.

Class I PI3Ks, the primary targets in cancer, are typically recruited to the inner leaflet of the plasma membrane upon growth factor stimulation. Therefore, an effective inhibitor must be able to accumulate in the cytoplasm and access the plasma membrane. The distribution of an inhibitor can be influenced by factors such as its affinity for intracellular components and its potential sequestration into organelles like mitochondria or lysosomes.

Quantitative Data on PI3K Inhibitor Uptake and Distribution

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data that would be sought for such a compound, based on studies of other PI3K inhibitors.

| Parameter | Representative Value | Method of Determination |

| Cellular Uptake | ||

| Intracellular Concentration | 5 - 20 µM | LC-MS/MS |

| Uptake Half-Time (t½) | 5 - 30 min | Radiolabeling with Scintillation Counting |

| Permeability Coefficient (Papp) | >1 x 10⁻⁶ cm/s | Caco-2 Permeability Assay |

| Subcellular Distribution | ||

| Cytosolic Fraction | 60 - 80% | Subcellular Fractionation and Western Blot/LC-MS |

| Membrane-Associated Fraction | 10 - 25% | Subcellular Fractionation and Western Blot/LC-MS |

| Nuclear Fraction | 5 - 15% | Confocal Microscopy with Fluorescently Labeled Inhibitor |

| Mitochondrial Fraction | < 5% | Subcellular Fractionation and Western Blot/LC-MS |

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the cellular uptake and distribution of PI3K inhibitors. Below are representative protocols for key experiments.

Protocol for Measuring Cellular Uptake using LC-MS/MS

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and grow to 80-90% confluency.

-

Inhibitor Treatment: Treat cells with the PI3K inhibitor at various concentrations and for different time points.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add a known volume of lysis buffer (e.g., RIPA buffer).

-

Scrape cells and collect the lysate.

-

-

Sample Preparation:

-

Perform protein precipitation with acetonitrile.

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Use a standard curve of the inhibitor to quantify its concentration in the lysate.

-

-

Data Analysis: Normalize the inhibitor concentration to the cell number or total protein concentration.

Protocol for Determining Subcellular Distribution by Confocal Microscopy

-

Cell Culture: Seed cells on glass-bottom dishes suitable for microscopy.

-

Fluorescent Labeling:

-

Synthesize a fluorescently tagged version of the PI3K inhibitor.

-

Alternatively, use fluorescently labeled antibodies against the inhibitor if available.

-

-

Inhibitor Treatment: Treat cells with the fluorescently labeled inhibitor.

-

Counterstaining (Optional): Use fluorescent dyes to label specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).

-

Imaging:

-

Acquire images using a confocal microscope.

-

Capture Z-stacks to obtain 3D information.

-

-

Image Analysis: Use image analysis software to quantify the fluorescence intensity in different subcellular compartments.

Visualizations

PI3K Signaling Pathway

Caption: Simplified PI3K/AKT/mTOR signaling pathway with the point of inhibition.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for quantifying intracellular inhibitor concentration using LC-MS/MS.

Potential Subcellular Distribution of a PI3K Inhibitor

Caption: Conceptual diagram of a PI3K inhibitor's cellular uptake and distribution.

References

In Vitro Activity of a Novel PI3K Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the novel phosphoinositide 3-kinase (PI3K) inhibitor, designated PI3K-IN-37. The following sections detail its mechanism of action, inhibitory potency and selectivity, and its effects on downstream signaling and cellular processes. This document is intended to serve as a resource for researchers in oncology, immunology, and other fields where the PI3K pathway is a therapeutic target.

Introduction to the PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3] The PI3K family of lipid kinases is activated by various upstream signals, such as receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[3] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a multitude of substrates to orchestrate the cellular response.

The PI3K/AKT/mTOR pathway is a central node in this signaling network. PI3K activation leads to the phosphorylation and activation of AKT. Activated AKT can then influence cell survival by inhibiting pro-apoptotic proteins and can promote cell growth and proliferation through the activation of the mechanistic target of rapamycin (mTOR) complex. Given its central role, inhibition of the PI3K pathway is a well-established strategy in cancer therapy.

References

PI3K-IN-37: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PI3K-IN-37, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This document summarizes available binding affinity data, details relevant experimental protocols for inhibitor characterization, and visualizes the associated signaling pathway and experimental workflows.

Introduction to this compound

This compound is a multi-targeted inhibitor, demonstrating potent activity against several isoforms of the Class I PI3K family, as well as the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.

Binding Affinity of this compound

The binding affinity of an inhibitor is a crucial parameter for assessing its potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Based on available data, this compound exhibits low nanomolar IC50 values against PI3K isoforms α, β, and δ, as well as mTOR. This indicates a high degree of potency against these key signaling proteins.

| Target | IC50 (nM) |

| PI3Kα | 6 |

| PI3Kβ | 8 |

| PI3Kδ | 4 |

| mTOR | 4 |

Binding Kinetics of this compound

While IC50 values provide a measure of potency at equilibrium, a comprehensive understanding of an inhibitor's mechanism of action also requires an analysis of its binding kinetics. This includes the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). These parameters provide insights into how quickly an inhibitor binds to its target and how long the inhibitor-target complex remains intact.

Currently, specific quantitative data on the binding kinetics (K_d, k_on, and k_off) of this compound are not publicly available in the reviewed literature.

Techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are standard methods used to determine the binding kinetics of small molecule inhibitors with their protein targets. While specific data for this compound is unavailable, the general protocols for these techniques are outlined in the "Experimental Protocols" section to guide researchers in such characterizations.

The PI3K Signaling Pathway

The PI3K pathway is a complex signaling network initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, initiating a downstream signaling cascade that ultimately regulates cellular functions.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor activity. The following sections provide protocols for key experiments used to characterize PI3K inhibitors.

Biochemical IC50 Determination: TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the IC50 of an inhibitor in a biochemical setting.

Caption: General workflow for a TR-FRET based biochemical IC50 determination assay.

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Reagent Preparation: Prepare a solution containing the PI3K enzyme, the lipid substrate (e.g., PIP2), and ATP in a kinase reaction buffer.

-

Reaction Initiation: In a microplate, add the diluted inhibitor followed by the enzyme/substrate/ATP mixture to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and add the TR-FRET detection reagents. These typically include a europium-labeled antibody that recognizes the product of the reaction and an acceptor fluorophore-labeled tracer.

-

Signal Measurement: After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based IC50 Determination: Phospho-Akt Western Blot

Cell-based assays are essential to confirm that an inhibitor is active in a more physiologically relevant context. Measuring the phosphorylation of downstream targets, such as Akt, is a common method to assess the cellular potency of a PI3K inhibitor.

Protocol:

-

Cell Culture: Culture a relevant cell line (e.g., one with a known dependency on the PI3K pathway) to approximately 80% confluency.

-

Serum Starvation (Optional): To reduce basal levels of PI3K pathway activation, cells can be serum-starved for several hours prior to treatment.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Cell Stimulation: Stimulate the cells with a growth factor (e.g., EGF or insulin) to activate the PI3K pathway.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for p-Akt in each lane.

-

Normalize the p-Akt signal to a loading control (e.g., total Akt or a housekeeping protein like GAPDH).

-

Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50 value.

-

Determination of Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Protocol:

-

Ligand Immobilization: Covalently immobilize the purified PI3K enzyme (the ligand) onto the surface of a sensor chip.

-

Analyte Injection: Inject a series of concentrations of the inhibitor (the analyte, this compound) in a continuous flow over the sensor surface.

-

Association Phase: Monitor the change in the refractive index at the sensor surface as the inhibitor binds to the immobilized enzyme. This provides the association rate (k_on).

-

Dissociation Phase: Replace the inhibitor solution with buffer and monitor the decrease in the refractive index as the inhibitor dissociates from the enzyme. This provides the dissociation rate (k_off).

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and subsequently calculate the equilibrium dissociation constant (K_d = k_off / k_on).

Determination of Binding Kinetics: Biolayer Interferometry (BLI)

BLI is another label-free technique that measures changes in the interference pattern of white light reflected from the tip of a biosensor.

Protocol:

-

Ligand Immobilization: Immobilize the purified PI3K enzyme onto the surface of a biosensor tip.

-

Baseline: Equilibrate the biosensor in buffer to establish a stable baseline.

-

Association: Dip the biosensor into a well containing a specific concentration of the inhibitor (this compound) and monitor the change in the interference pattern as the inhibitor binds.

-

Dissociation: Move the biosensor to a well containing only buffer and monitor the change in the interference pattern as the inhibitor dissociates.

-

Data Analysis: Repeat the association and dissociation steps with a range of inhibitor concentrations. Globally fit the resulting sensorgrams to a binding model to determine the k_on, k_off, and K_d.

Conclusion

This compound is a potent, multi-targeted inhibitor of the PI3K/mTOR pathway with low nanomolar IC50 values against key isoforms. While specific kinetic data for this inhibitor are not currently in the public domain, this guide provides the established methodologies for determining these crucial parameters. The detailed protocols and pathway diagrams presented here serve as a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of this compound and other related inhibitors.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of PI3K Inhibitor Wortmannin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Wortmannin is a potent, irreversible, and non-specific covalent inhibitor of PI3Ks.[4] Originally derived from the fungus Penicillium funiculosum, it is a widely used tool in cell biology to study the roles of the PI3K pathway.[4] This document provides detailed protocols for the in vitro use of Wortmannin in cell culture to study its effects on cancer cell lines.

Mechanism of Action

Wortmannin covalently binds to the catalytic subunit of PI3K, leading to its irreversible inactivation. The primary target of Wortmannin is the p110 catalytic subunit of Class I PI3Ks. By inhibiting PI3K, Wortmannin prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of Akt activation leads to a cascade of downstream effects, ultimately impacting cell survival and proliferation.

Quantitative Data

The inhibitory activity of Wortmannin can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.

| Target | IC50 (in vitro assay) | Reference |

| PI3K | ~3-5 nM | |

| DNA-PK | 16 nM | |

| ATM | 150 nM | |

| mTOR | ~200 nM | |

| Polo-like kinase 1 (PLK1) | 24 nM | |

| Polo-like kinase 3 (PLK3) | 49 nM |

| Cell Line | Assay Type | IC50 | Reference |

| Oral Cancer Cell Line | Proliferation Assay | 3.6 ± 1 µM | |

| K562 (Leukemia) | Proliferation Assay | 25 ± 0.10 nM (24h) | |

| 12.5 ± 0.08 nM (48h) | |||

| 6.25 ± 0.11 nM (72h) |

Experimental Protocols

Preparation of Wortmannin Stock Solution

Materials:

-

Wortmannin powder (CAS 19545-26-7)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Wortmannin is light-sensitive and has a short half-life in solution; therefore, prepare fresh solutions or use aliquots stored at -20°C.

-

To prepare a 2 mM stock solution, dissolve 1 mg of Wortmannin in 1.16 ml of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The solution is stable for up to 3 months.

Cell Culture and Treatment

Materials:

-

Cancer cell line of interest (e.g., Jurkat, A-375, colorectal cancer cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Cell culture plates (e.g., 6-well, 96-well)

-

Wortmannin stock solution (2 mM in DMSO)

Protocol:

-

Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

The next day, dilute the Wortmannin stock solution to the desired final concentrations in fresh, pre-warmed complete cell culture medium. A typical working concentration range for cell-based assays is 0.2 µM to 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

-

For control wells, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Wortmannin used.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of Wortmannin or the vehicle control.

-

Incubate the cells for the desired period. For studying the inhibition of Akt phosphorylation, a 1-hour pre-treatment is often sufficient. For cell viability or apoptosis assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with Wortmannin as described in Protocol 2 (in a 96-well plate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

Protocol:

-

After the desired incubation period with Wortmannin, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for Akt Phosphorylation

Materials:

-

Cells treated with Wortmannin as described in Protocol 2 (in 6-well plates)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system. Wortmannin treatment is expected to decrease the levels of phosphorylated Akt (p-Akt) in a dose-dependent manner.

Visualizations

Caption: PI3K/Akt signaling pathway and the inhibitory action of Wortmannin.

Caption: General experimental workflow for in vitro testing of Wortmannin.

Caption: Logical relationship of Wortmannin's mechanism of action.

References

Application Notes and Protocols for a Novel PI3K Inhibitor (PI3K-IN-37) in In Vivo Mouse Models

Disclaimer: As of the latest available information, "PI3K-IN-37" is not a publicly documented phosphoinositide 3-kinase (PI3K) inhibitor. Therefore, this document serves as a generalized guide for researchers, scientists, and drug development professionals working with a novel PI3K inhibitor, using "this compound" as a placeholder. The provided dosages, protocols, and expected outcomes are based on published data for other well-characterized PI3K inhibitors. All experimental parameters, including dosage, formulation, and administration schedule, must be empirically determined and optimized for the specific inhibitor being investigated.

Introduction to the PI3K Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling network that regulates essential cellular processes, including proliferation, survival, growth, and metabolism.[1] The pathway is frequently hyperactivated in a wide range of human cancers due to mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a negative regulator of the pathway.[1] This makes the PI3K pathway an attractive target for cancer therapy.

PI3K inhibitors are broadly classified based on their selectivity for different PI3K isoforms (Class I: α, β, γ, δ). Pan-PI3K inhibitors target all Class I isoforms, while isoform-selective inhibitors target one or more specific isoforms.[1] The choice of inhibitor and the experimental design for in vivo studies depend on the genetic context of the cancer model and the specific hypothesis being tested.

Caption: The PI3K/AKT/mTOR signaling pathway.

Data Presentation: In Vivo Dosages of Representative PI3K Inhibitors

The selection of a starting dose for a novel inhibitor like this compound should be guided by its in vitro potency (IC50), pharmacokinetic profile, and tolerability studies. The following table summarizes dosages and administration details for several PI3K inhibitors from preclinical mouse model studies, which can serve as a valuable reference.

| Inhibitor | Class / Selectivity | Dosage | Route | Mouse Model | Key Findings & Reference |

| NVP-BEZ235 | Pan-PI3K / mTOR | 30-52.5 mg/kg, once daily | Oral Gavage | K-Ras G12D, PIK3CA H1047R lung cancer GEMMs | Suppressed PI3K signaling in lung tissue; induced tumor regression in PIK3CA-mutant models.[2] |

| AZD8835 | PI3Kα / PI3Kδ | 25 mg/kg, twice daily (continuous) | Oral Gavage | BT474 & MCF7 breast cancer xenografts | Achieved significant tumor growth inhibition (TGI). Intermittent high-dose scheduling also proved effective. |

| GDC-0941 | Pan-Class I PI3K | 100-150 mg/kg, once daily | Oral Gavage | Ovarian cancer xenografts | Demonstrated synergy with docetaxel. |

| Alpelisib (BYL719) | PI3Kα | >270 mg/day (human dose equiv.) | Oral | PIK3CA-mutant solid tumor models | Showed tumor regression and prolonged disease control in PIK3CA-mutated tumors. |

| Copanlisib | Pan-PI3K (α/δ dominant) | Not specified | IV | Solid tumor xenografts with PIK3CA mutations | Met primary endpoint of overall response rate in clinical trials for PIK3CA-mutant cancers. |

Potential On-Target Toxicities

A critical aspect of in vivo studies is monitoring for potential toxicities. The toxicity profile of a PI3K inhibitor often relates to its isoform selectivity, as different isoforms play distinct physiological roles.

| PI3K Isoform Target | Associated On-Target Toxicities | Clinical Management/Considerations |

| PI3Kα | Hyperglycemia, Rash | Inhibition of PI3Kα in insulin-sensitive tissues can lead to insulin resistance. Monitor blood glucose. |

| PI3Kβ | Generally less defined | May play a role in glucose metabolism. |

| PI3Kγ | Immune modulation | Primarily expressed in leukocytes. |

| PI3Kδ | Colitis, Diarrhea, Hepatotoxicity, Pneumonitis, Infections | Inhibition can lead to autoimmune-like effects due to its role in regulating immune cells. |

| Pan-PI3K | Combination of above, commonly hyperglycemia, rash, diarrhea, fatigue. | Broader toxicity profile. Intermittent dosing schedules may improve tolerability and efficacy. |

Experimental Workflow and Protocols

The following workflow and protocols provide a general framework for evaluating the in vivo efficacy and pharmacodynamics of this compound in a tumor xenograft model.

Caption: General workflow for an in vivo efficacy study.

Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes a typical efficacy study using a human cancer cell line implanted into immunocompromised mice.

1. Animal Model and Cell Implantation:

-

Animals: Use female athymic nude mice (e.g., NU/J), 6-8 weeks old. Allow acclimatization for at least one week.

-

Cell Preparation: Culture the selected cancer cell line (e.g., BT474 for PIK3CA-mutant breast cancer) under standard conditions. Harvest cells during the logarithmic growth phase.

-

Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5-10 x 10⁶ cells into the right flank of each mouse.

2. Tumor Growth and Randomization:

-

Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group):

- Group 1: Vehicle control

- Group 2: this compound (Low Dose, e.g., 10 mg/kg)

- Group 3: this compound (High Dose, e.g., 40 mg/kg)

3. Formulation and Administration of this compound:

-

Formulation: A common formulation for oral gavage is to dissolve the compound in a vehicle such as 10% NMP (1-methyl-2-pyrrolidone) and 90% PEG300. The final formulation should be prepared fresh daily.

-

Administration: Administer the compound or vehicle via oral gavage once or twice daily at a volume of 10 mL/kg. The dosing schedule (continuous vs. intermittent) should be determined in preliminary tolerability studies.

4. Monitoring and Endpoints:

-

Measure tumor volumes and mouse body weights 2-3 times per week.

-

Monitor for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, diarrhea).

-

The study endpoint may be reached when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize mice if body weight loss exceeds 20% or if signs of distress are observed.

5. Tissue Collection and Analysis:

-

At the end of the study, euthanize mice and excise the tumors.

-

Weigh the tumors and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder in liquid nitrogen for molecular analysis.

Protocol: Pharmacodynamic (PD) Analysis of PI3K Pathway Inhibition

This protocol is for assessing target engagement in tumor tissues collected from a satellite group of mice.

1. PD Study Design:

-

Use a separate cohort of tumor-bearing mice.

-

After a single dose or several days of dosing, collect tumors at time points corresponding to peak and trough plasma concentrations of the drug (determined from prior pharmacokinetic studies). A typical time point for assessing pathway inhibition is 2-8 hours post-dose.

2. Protein Extraction from Tumor Tissue:

-

Homogenize snap-frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blot Analysis:

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

- Phospho-AKT (Ser473)

- Total AKT

- Phospho-S6 Ribosomal Protein

- Total S6 Ribosomal Protein

- β-Actin (as a loading control)

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein, normalized to the vehicle control group. A significant reduction in this ratio indicates target engagement.

These application notes provide a foundational framework for initiating in vivo studies with a novel PI3K inhibitor. Successful preclinical development will depend on careful, compound-specific optimization of dose, schedule, and combination strategies to maximize therapeutic index.

References

PI3K-IN-37 solubility and solvent preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI3K-IN-37 is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), targeting the α, β, and δ isoforms with high efficacy, and also demonstrates inhibitory activity against mTOR.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is frequently implicated in the development and progression of cancer, making PI3K inhibitors like this compound valuable tools for cancer research and potential therapeutic agents.[2] These application notes provide detailed protocols for the solubilization and preparation of this compound solutions and outline a general experimental procedure for assessing its in vitro activity.

Physicochemical Properties and Solubility

Detailed quantitative solubility data for this compound in various solvents is not extensively published. As with many small molecule inhibitors, solubility can be a limiting factor and must be empirically determined for specific experimental needs. Generally, PI3K inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO) and may require specific formulations for in vivo studies.

Table 1: General Solubility and Solvent Preparation for PI3K Inhibitors

| Solvent/Vehicle System | Concentration | Comments |

| In Vitro Solvents | ||

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Commonly used for preparing high-concentration stock solutions. Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent.[4] |

| Ethanol | Variable | May be used as a co-solvent. Solubility should be tested. |

| In Vivo Formulations | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Target-dependent | A common vehicle for delivering inhibitors in animal models. Sonication may be required to achieve a clear solution. |

| 10% DMSO, 90% Corn Oil | Target-dependent | An alternative formulation for in vivo administration. Sonication may be required. |

Note: The concentrations and solvent systems listed above are general guidelines based on commonly used PI3K inhibitors. It is imperative for researchers to perform their own solubility tests to determine the optimal conditions for this compound.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of mTOR and the promotion of cell proliferation and survival while inhibiting apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro PI3K Activity Assay (General)

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of this compound. Specific assay kits and reagents may vary.

Materials:

-

Recombinant active PI3K enzyme

-

PI3K substrate (e.g., PIP2)

-

This compound stock solution

-

Kinase assay buffer

-

ATP (radiolabeled or as required by detection method)

-

Detection reagent (e.g., for luminescence or fluorescence)

-

96-well assay plate

-

Plate reader

Procedure:

-

Prepare Kinase Reaction Buffer: Prepare the kinase buffer according to the enzyme manufacturer's instructions.

-